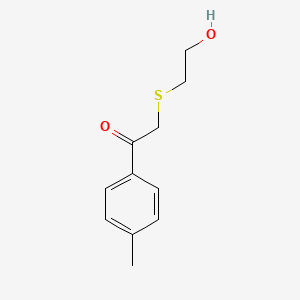

2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one

Description

2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one is a ketone derivative featuring a p-tolyl (4-methylphenyl) group at the 1-position and a thioether-linked hydroxyethyl group at the 2-position. This structure combines aromatic, thioether, and alcohol functionalities, making it versatile for applications in medicinal chemistry and catalysis. The hydroxyethyl group enhances hydrophilicity, while the p-tolyl moiety contributes to lipophilicity, balancing solubility and membrane permeability.

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

2-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)ethanone |

InChI |

InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)11(13)8-14-7-6-12/h2-5,12H,6-8H2,1H3 |

InChI Key |

KIOFYTPMKGRYJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with 2-mercaptoethanol under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thioether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one can serve as an intermediate for the preparation of more complex molecules.

Biology

The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry

In materials science, the compound could be investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Structure :

- Shared Features: Most analogs retain the 1-aryl-2-thioethanone backbone.

- Key Differences :

- Aryl Group :

- p-Tolyl (target compound): Methyl at the para position (electron-donating) .

- 4-Hydroxyphenyl : Polar hydroxyl group enhances hydrogen bonding (e.g., AChE inhibitors in ) .

- 2-Methoxyphenyl (): Methoxy at ortho position introduces steric hindrance and electronic effects distinct from para substitution .

- Thioether Substituent :

- Heterocyclic Moieties :

- Oxadiazole (): Enhances rigidity and bioactivity (e.g., anticancer properties) .

- Imidazole (): Introduces basicity and metal-binding capacity .

- Triazole (): Common in antifungal agents (ergosterol biosynthesis inhibition) .

- Simple Arylthio : Phenyl or cyclohexyl groups () reduce polarity compared to hydroxyethyl .

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Triazole derivatives (): Higher melting points (200–202°C) due to crystalline packing from planar heterocycles .

- Solubility :

Antifungal Activity :

- Triazole-benzimidazole hybrids (): Inhibit ergosterol biosynthesis (IC50 < 1 µM) .

- Target compound : Unreported, but hydroxyethyl-thio may interact similarly with fungal membranes.

Enzyme Inhibition :

- AChE Inhibitors (): Nanomolar Ki values (22–24 nM) for 4-hydroxyphenyl analogs .

- Target compound : Hydroxyethyl-thio could modulate enzyme binding via H-bonding, though activity remains unstudied.

Anticancer Activity :

Biological Activity

The compound 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one is a thioether derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a hydroxyethylthio group, suggests potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H14O2S. The presence of the hydroxyethylthio group may enhance its reactivity and biological interactions.

The biological effects of this compound are hypothesized to involve:

- Disruption of microbial cell membranes : This could lead to increased permeability and eventual cell death.

- Interference with biochemical pathways : The compound may inhibit key enzymes or pathways essential for microbial survival or cancer cell proliferation.

Antimicrobial Activity

Several studies have indicated the potential antimicrobial properties of this compound. For instance, its derivatives have been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 18.5 | Induces apoptosis |

| MCF-7 (breast cancer) | 22.3 | Cell cycle arrest in G0/G1 |

| PC-3 (prostate cancer) | 20.0 | Reduced viability |

The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G0/G1 phase, indicating a potential for therapeutic use in cancer treatment .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of several thioether compounds, including derivatives of this compound. The results indicated that these compounds exhibited potent activity against resistant strains of bacteria, suggesting their potential application in treating infections caused by multi-drug resistant organisms .

Study on Anticancer Effects

Another research focused on the anticancer properties of this compound against breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with varying concentrations led to significant apoptosis rates compared to controls. These findings support further exploration into its use as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.